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Compound of Interest

3-Hydroxypiperidine-1-carbonyl
Compound Name:

chloride
CAS No.: 76263-92-8
Cat. No.: B13798956

Get Quote

Executive Summary & Chemical Profiling

3-Hydroxypiperidine-1-carbonyl chloride (CAS: 76263-92-8) is a highly versatile,
bifunctional building block widely utilized in medicinal chemistry and late-stage drug
functionalization [1]. Featuring both a reactive carbamoyl chloride moiety and a secondary
hydroxyl group, it serves as a critical intermediate in the synthesis of unsymmetrical ureas,
carbamates, and complex macrocycles. Its applications are particularly prominent in the
development of kinase inhibitors and species-selective proteasome inhibitors [3, 5].

This technical guide provides an in-depth analysis of the chemoselective synthesis of this
compound, detailing the mechanistic causality behind experimental choices, self-validating
protocols, and downstream functionalization workflows.

Table 1: Physicochemical Properties
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Value /| Description

Chemical Name

3-Hydroxypiperidine-1-carbonyl chloride

CAS Registry Number 76263-92-8

Molecular Formula CeH10CINO2

Molecular Weight 163.60 g/mol

Appearance Colorless to pale yellow viscous oll

Reactivity Profile

Highly reactive electrophile; moisture-sensitive.

Storage Conditions

-20 °C under inert atmosphere (Argon/Nz);

strictly anhydrous.

Mechanistic Causality: Chemoselective N-Acylation

The synthesis of 3-hydroxypiperidine-1-carbonyl chloride relies on the chemoselective

acylation of the secondary amine in the presence of an unprotected secondary alcohol. This

selectivity is governed by fundamental kinetic and thermodynamic principles [2]:

» Nucleophilicity & Hard-Soft Acid-Base (HSAB) Theory: The piperidine nitrogen is a softer,

more polarizable nucleophile compared to the harder oxygen atom of the hydroxyl group.

When reacted with a hard electrophile like phosgene (or its safer solid equivalent,

triphosgene), the kinetic barrier for N-attack is significantly lower than for O-attack.

o pKa Differentials: The pKa of the piperidine nitrogen is approximately 10.4, while the

secondary alcohol is roughly 16. By utilizing a mild, non-nucleophilic base such as N,N-

Diisopropylethylamine (DIPEA, pKa ~10.7), the amine is maintained in its free, nucleophilic

state, while the hydroxyl group remains protonated and unreactive.
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Fig 1. Chemoselective N-acylation pathway of 3-hydroxypiperidine using triphosgene.

Experimental Methodology: Self-Validating
Synthesis Protocol

Due to the acute inhalation toxicity of phosgene gas[4], triphosgene (bis(trichloromethyl)
carbonate) is employed as a safer, solid alternative. The following protocol utilizes an inverse
addition strategy. Adding the amine to an excess of the electrophile prevents the newly formed
carbamoyl chloride from reacting with unreacted amine, thereby eliminating the formation of
symmetrical urea byproducts.

Table 2: Reaction Optimization & Byproduct Mitigation
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. . Causality /| Mechanistic
Parameter Experimental Choice
Outcome

Suppresses O-acylation;
Temperature -10°Cto0°C prevents thermal degradation

of the phosgene intermediate.

Maintains electrophile excess;
Addition Order Inverse (Amine — Electrophile)  strictly prevents symmetrical

urea formation.

Non-nucleophilic; neutralizes
Base Selection DIPEA (Hinig's base) generated HCI without

competing for the electrophile.

Excellent solubility profile;
Solvent Anhydrous DCM highly unreactive toward

phosgene derivatives.

Step-by-Step Protocol

Note: This procedure must be conducted in a high-performance fume hood with proper alkali
scrubbing traps to neutralize any evolved phosgene gas.

o System Preparation: Purge a flame-dried, 3-neck round-bottom flask with Argon. Equip the
flask with a dropping funnel, internal temperature probe, and a gas outlet routed to a 1M
NaOH scrubbing bath.

» Electrophile Solution: Dissolve triphosgene (0.40 equivalents, providing 1.2 eq of active
phosgene) in anhydrous dichloromethane (DCM, 10 mL/g). Cool the solution to -10 °C using
an ice/brine bath.

 Inverse Addition: In a separate dry flask, dissolve 3-hydroxypiperidine (1.0 eq) and DIPEA
(1.5 eq) in anhydrous DCM (5 mL/g). Transfer this mixture to the dropping funnel. Add the
amine solution dropwise to the triphosgene solution over 60 minutes, maintaining the internal
temperature strictly below 0 °C.
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 In-Process Control (IPC) & Validation: After 30 minutes of post-addition stirring, withdraw a
50 uL aliquot. Quench the aliquot in 0.5 mL of methanol (converting the carbamoyl chloride
to a stable methyl carbamate). Analyze via LC-MS or TLC (ninhydrin stain). Validation
Check: The complete disappearance of the primary amine spot confirms reaction completion.

e Quenching: Carefully quench the bulk reaction mixture by adding cold, saturated aqueous
NHa4Cl solution. Causality: This mildly acidic quench safely destroys residual
phosgene/triphosgene without hydrolyzing the moisture-sensitive carbamoyl chloride
product.

o Workup & Isolation: Separate the organic layer. Extract the aqueous layer twice with cold
DCM. Combine the organic layers, wash with cold brine, and dry over anhydrous Naz2SOa.

o Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at
a bath temperature not exceeding 25 °C to prevent thermal degradation. The product is
obtained as a pale yellow oil and should be used immediately in downstream applications or
stored at -20 °C under Argon.

Downstream Applications: Drug Discovery
Workflows

3-Hydroxypiperidine-1-carbonyl chloride is a privileged intermediate for generating diverse
chemical libraries. It is predominantly used to synthesize unsymmetrical ureas and carbamates,
which are critical pharmacophores in modern therapeutics [3]. For example, coupling this
intermediate with complex anilines yields urea-based kinase inhibitors, while coupling with
specific alcohols generates species-selective proteasome inhibitors for malaria treatment [5].
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(e.g., Aniline derivatives)

3-Hydroxypiperidine-1-carbonyl chloride

Base (Et3N), 0°C to RT,
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Fig 2. Downstream functionalization workflows for drug discovery applications.

Analytical Characterization Expectations

When validating the synthesized 3-hydroxypiperidine-1-carbonyl chloride, the following
spectroscopic signatures are expected:

1H NMR (CDClIs, 400 MHz): Broad multiplets between 3.20—4.00 ppm corresponding to the
piperidine ring protons adjacent to the nitrogen, complicated by restricted rotation around the
carbamoyl C-N bond (rotamers). A distinct multiplet ~3.80 ppm corresponds to the methine

proton adjacent to the hydroxyl group.

IR (ATR): A strong, sharp absorption band at ~1730 cm~* characteristic of the carbamoyl
chloride C=0 stretch, and a broad band at ~3400 cm~! indicating the free O-H stretch.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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